2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyridine ring, followed by the introduction of the furan and cyano groups. The final step involves the attachment of the acetamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The furan and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and ultimately resulting in its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis with similar functional groups.
Ethyl 3-(furan-2-yl)propionate: Contains a furan ring and is used in flavor and fragrance industries.
Disilanes: Organosilicon compounds with unique electronic properties.
Uniqueness
2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is unique due to its combination of functional groups and its potential applications across various fields. Its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H21N3O2S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C26H21N3O2S/c1-17-8-10-19(11-9-17)23-14-21(24-7-4-12-31-24)22(15-27)26(29-23)32-16-25(30)28-20-6-3-5-18(2)13-20/h3-14H,16H2,1-2H3,(H,28,30) |
InChI Key |
GPTAVQBLQNRPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CO3)C#N)SCC(=O)NC4=CC=CC(=C4)C |
Origin of Product |
United States |
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